UT-B-IN-1 Demonstrates Over 1000-Fold Selectivity for UT-B Versus UT-A Isoforms, Enabling Isoform-Specific Mechanistic Studies
UT-B-IN-1 (UTBinh-14) exhibits a selectivity window exceeding 1000-fold for UT-B inhibition over UT-A isoforms . In functional assays, it shows no significant inhibitory activity against UT-A1, UT-A3, or other unrelated channels including AQP1, CFTR, and TMEM16A at concentrations fully inhibiting UT-B . This level of selectivity stands in stark contrast to compounds like PU-48, which preferentially inhibits UT-A (IC50 = 0.32 μM) with substantially weaker UT-B activity, and early thiourea analogs like 3-nitrophenyl-thiourea that exhibit only millimolar potency with poor isoform discrimination (IC50 ~0.2 mM for both UT-A1 and UT-B) [1].
| Evidence Dimension | Isoform selectivity (UT-B vs. UT-A) |
|---|---|
| Target Compound Data | >1000-fold selectivity for UT-B; no significant inhibition of UT-A1 or UT-A3 |
| Comparator Or Baseline | PU-48: Preferential UT-A inhibitor (IC50 = 0.32 μM for UT-A) with weak UT-B activity; 3-nitrophenyl-thiourea: IC50 ~0.2 mM for both UT-A1 and UT-B (non-selective) |
| Quantified Difference | UT-B-IN-1: >1000x selective for UT-B vs. UT-A; PU-48: UT-A-selective; 3-nitrophenyl-thiourea: non-selective (1x difference between isoforms) |
| Conditions | Erythrocyte osmotic lysis assay for UT-B; MDCK cell-based assays for UT-A1 and UT-A3 activity |
Why This Matters
This selectivity enables unambiguous attribution of observed phenotypes to UT-B inhibition, which is essential for target validation studies and for distinguishing UT-B-mediated effects from UT-A-mediated renal tubular urea recycling.
- [1] Esteva-Font C, Phuan PW, Anderson MO, Verkman AS. Structure-activity analysis of thiourea analogs as inhibitors of UT-A and UT-B urea transporters. Bioorg Med Chem Lett. 2015 May 1;25(9):1878-81. View Source
